molecular formula C9H13BrN2O2 B2399357 ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate CAS No. 1354830-66-2

ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate

Cat. No. B2399357
CAS RN: 1354830-66-2
M. Wt: 261.119
InChI Key: GFAYZTAWDUGKOT-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C9H13BrN2O2 . It has a molecular weight of 261.116 Da .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a method for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate involves an oxidation reaction in acetonitrile . Additionally, pyrazole scaffolds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Chemical Reactions Analysis

While specific reactions involving ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate are not mentioned in the search results, general reactions of pyrazoles have been reported. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones also provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

Ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate is a solid at room temperature . Its InChI code is 1S/C6H7BrN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) .

Scientific Research Applications

Synthesis of Heterocycles

Ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate serves as a valuable building block in the synthesis of various heterocyclic compounds. Its reactivity is utilized in generating a wide array of heterocycles such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. This broad synthetic applicability underscores its significance in the field of organic chemistry, offering mild reaction conditions for generating versatile cynomethylene dyes and other heterocyclic structures from a range of precursors including amines, α-aminocarboxylic acids, their esters, and phenols (Gomaa & Ali, 2020).

Catalyst in Multicomponent Reactions

The compound is instrumental in catalyzing multicomponent reactions, facilitating the synthesis of complex molecules like 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are crucial precursors for medicinal and pharmaceutical industries, highlighting the compound's role in enhancing synthetic pathways through the application of hybrid catalysts. This includes organocatalysts, metal catalysts, and green solvents, thereby broadening its applicability in drug development (Parmar, Vala, & Patel, 2023).

Biological Applications

Ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate derivatives exhibit a range of biological activities. As a scaffold, pyrazole carboxylic acid derivatives, which include this compound, show antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. This demonstrates the compound's utility in medicinal chemistry, serving as a guide for the development of new drugs (Cetin, 2020).

Synthesis of Isoxazolone Derivatives

In addition to its use in synthesizing heterocycles and catalyzing reactions, ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate is also involved in the synthesis of isoxazolone derivatives. These derivatives have significant medicinal and biological properties, acting as intermediates for numerous heterocycles. The synthesis process typically involves multi-component reactions, demonstrating the compound's versatility and importance in creating new therapeutic agents (Laroum, Boulcina, Bensouici, & Debache, 2019).

properties

IUPAC Name

ethyl 4-bromo-5-propan-2-yl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-14-9(13)8-6(10)7(5(2)3)11-12-8/h5H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAYZTAWDUGKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1Br)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate

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